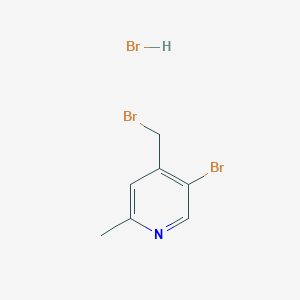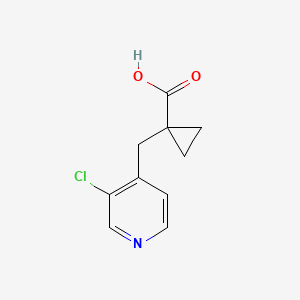
1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10ClNO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a chloropyridinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Chloropyridinylmethyl Intermediate: The starting material, 3-chloropyridine, undergoes a reaction with a suitable alkylating agent to form the 3-chloropyridinylmethyl intermediate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a reagent such as diazomethane or a similar cyclopropanating agent under controlled conditions to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions: 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
科学研究应用
1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
- 1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Fluoropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Methylpyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
Comparison: 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.
属性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC 名称 |
1-[(3-chloropyridin-4-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-6-12-4-1-7(8)5-10(2-3-10)9(13)14/h1,4,6H,2-3,5H2,(H,13,14) |
InChI 键 |
XWAWFCACHQUNIQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=C(C=NC=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)



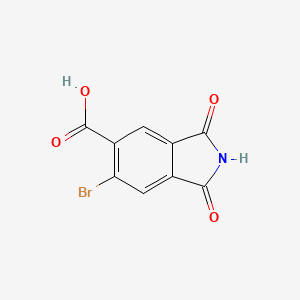
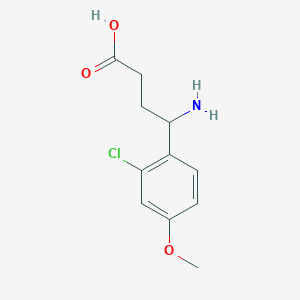

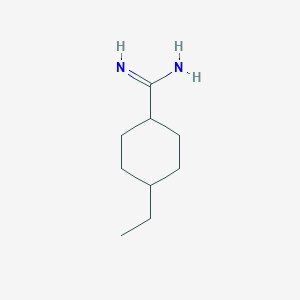
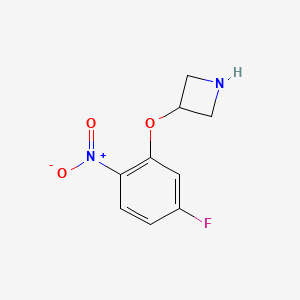
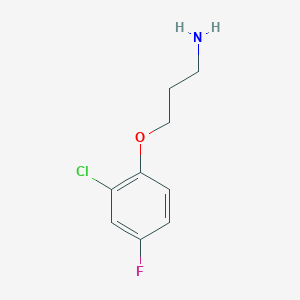

![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
